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molecular formula C13H9N3O B8339725 6-(Pyridin-3-yl)imidazo[1,2-a]pyridine-3-carbaldehyde

6-(Pyridin-3-yl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B8339725
M. Wt: 223.23 g/mol
InChI Key: RIGWMLZBNSWCMQ-UHFFFAOYSA-N
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Patent
US08741932B2

Procedure details

6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde Bromomalonaldehyde (5230 mg, 34.68 mmol) was added to a solution of 5-bromopyridin-2-amine in acetonitrile (5000 mg, 28.90 mmol). The reaction mixture was refluxed for 2 hours. After completion of the reaction, the reaction mixture was quenched with sodium bicarbonate solution and extracted with EtOAc. The organic layer was washed with brine and dried over sodium sulfate. The organic layer was concentrated in vacuo and the product was purified by column chromatography using EtOAc-petroleum ether gradient to obtain the title compound. Yield: 53%; 1H NMR (DMSO-d6; 300 MHz): δ 9.94 (s, 1H), 9.50 (s, 1H), 8.54 (s, 1H), 7.86-7.85 (m, 2H); MS (m/z): 226 (M+1)+.
Name
6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde Bromomalonaldehyde
Quantity
5230 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5000 mg
Type
reactant
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
BrC(C=O)C=O.Br[C:8]1[CH:9]=[CH:10][C:11]2[N:12]([C:14]([CH:17]=[O:18])=[CH:15][N:16]=2)[CH:13]=1.Br[C:20]1[CH:21]=[CH:22][C:23](N)=[N:24][CH:25]=1.C(#N)C>>[N:24]1[CH:25]=[CH:20][CH:21]=[C:22]([C:8]2[CH:9]=[CH:10][C:11]3[N:12]([C:14]([CH:17]=[O:18])=[CH:15][N:16]=3)[CH:13]=2)[CH:23]=1 |f:0.1|

Inputs

Step One
Name
6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde Bromomalonaldehyde
Quantity
5230 mg
Type
reactant
Smiles
BrC(C=O)C=O.BrC=1C=CC=2N(C1)C(=CN2)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=NC1)N
Name
Quantity
5000 mg
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the product was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C=1C=CC=2N(C1)C(=CN2)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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